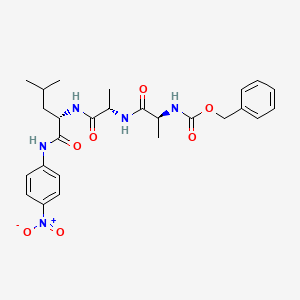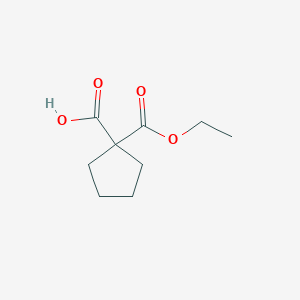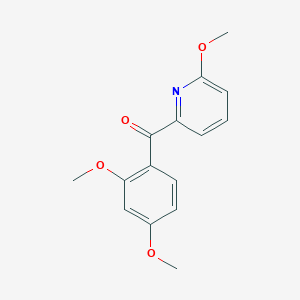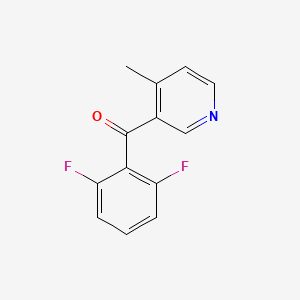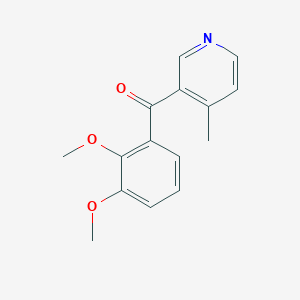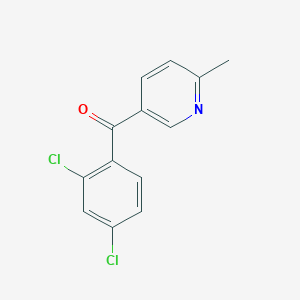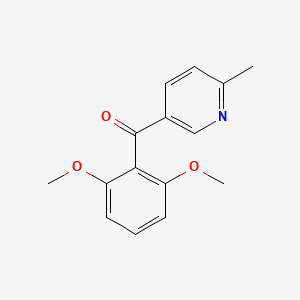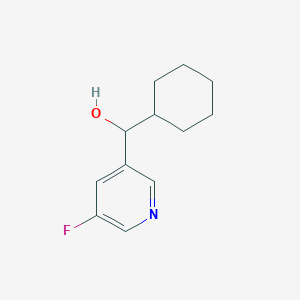
シクロヘキシル(5-フルオロピリジン-3-イル)メタノール
概要
説明
Cyclohexyl(5-fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a cyclohexyl group attached to a 5-fluoropyridin-3-yl ring, with a methanol group as a functional moiety.
科学的研究の応用
Cyclohexyl(5-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(5-fluoropyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Methanol Group Addition:
Industrial Production Methods
Industrial production of Cyclohexyl(5-fluoropyridin-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Cyclohexyl(5-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogenation catalysts
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
作用機序
The mechanism of action of Cyclohexyl(5-fluoropyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the cyclohexyl group can improve its lipophilicity and membrane permeability.
類似化合物との比較
Cyclohexyl(5-fluoropyridin-3-yl)methanol can be compared with other similar compounds, such as:
Cyclohexyl(3-pyridinyl)methanol: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
Cyclohexyl(5-chloropyridin-3-yl)methanol: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions with biological targets.
Cyclohexyl(5-bromopyridin-3-yl)methanol:
The presence of the fluorine atom in Cyclohexyl(5-fluoropyridin-3-yl)methanol makes it unique, as fluorine can significantly impact the compound’s chemical and biological properties, enhancing its potential for various applications.
特性
IUPAC Name |
cyclohexyl-(5-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h6-9,12,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIKMCVCOLTJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CN=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


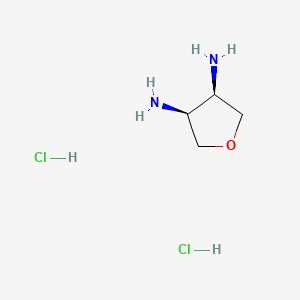
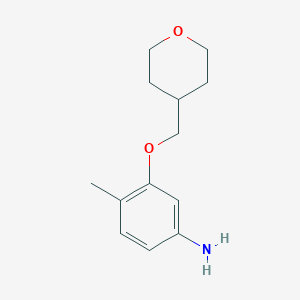
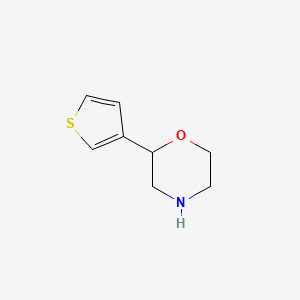
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)
